3-(1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile

Description

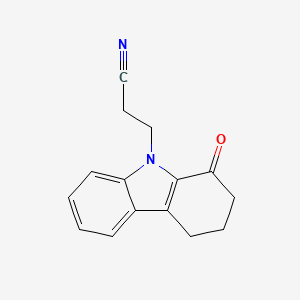

3-(1-Oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile is a nitrile-functionalized tetrahydrocarbazole derivative characterized by a fused tricyclic carbazole core with a partially saturated ring system (1,2,3,4-tetrahydro) and a ketone group at the 1-position. The propanenitrile side chain extends from the 9-position of the carbazole scaffold, contributing to its unique electronic and steric properties. This compound has garnered interest in medicinal chemistry due to the pharmacological relevance of carbazole derivatives, which are known for their antimicrobial, anticancer, and anti-inflammatory activities .

Structure

3D Structure

Properties

IUPAC Name |

3-(1-oxo-3,4-dihydro-2H-carbazol-9-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c16-9-4-10-17-13-7-2-1-5-11(13)12-6-3-8-14(18)15(12)17/h1-2,5,7H,3-4,6,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYUAANUEOCKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)N(C3=CC=CC=C23)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate carbazole derivative and a suitable nitrile precursor.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at specific positions on the carbazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-(1-Oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a precursor for other chemical compounds.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features:

- Core structure : 1-Oxo-1,2,3,4-tetrahydro-9H-carbazole (partially hydrogenated carbazole with a ketone group).

- Functional groups : Nitrile (-CN) at the terminal position of the propyl chain.

- Molecular formula : C₁₄H₁₃N₂O (based on CAS registry in ).

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the tetrahydrocarbazole core or nitrile functionality. Data are compiled from synthetic, spectroscopic, and bioactivity studies (Table 1).

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Nitrile vs. This difference may influence solubility and bioavailability .

- Heterocyclic Variants: Replacing the carbazole core with a tetrahydroquinoxaline (as in 3-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)propanenitrile) alters electron distribution and steric bulk, which could modulate receptor affinity .

Bioactivity Comparison

- Antimicrobial Activity : The 1,3,4-oxadiazole-carbazole hybrid () exhibited potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL), suggesting that the oxadiazole ring enhances antimicrobial potency compared to the nitrile-substituted tetrahydrocarbazole, whose bioactivity remains underexplored .

- Synthetic Utility : Acetamide derivatives () are primarily intermediates in synthesizing more complex bioactive molecules, whereas nitriles are often terminal functional groups or precursors for further derivatization .

Spectroscopic and Physicochemical Properties

- IR/NMR Data: The nitrile group in the target compound shows a characteristic absorption band near 2220–2225 cm⁻¹ (IR), similar to other nitriles like 3-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalpropanenitrile (). The tetrahydrocarbazole core’s ¹H-NMR signals (e.g., δ 1.8–2.5 ppm for saturated CH₂ groups) distinguish it from fully aromatic analogs .

- Thermal Stability : Nitriles generally exhibit higher thermal stability than carboxylic acids, making the target compound more suitable for high-temperature reactions .

Biological Activity

3-(1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile (CAS No. 56903-43-6) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antiviral properties, cytotoxicity, and its mechanism of action.

Chemical Structure

The compound features a carbazole moiety, known for its diverse biological activities. The chemical structure can be represented as follows:

Antiviral Activity

Research indicates that carbazole derivatives, including 3-(1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile, exhibit significant antiviral properties.

The mechanism through which these compounds exert their antiviral effects often involves the inhibition of key viral enzymes. For instance:

- Inhibition of HCMV : Studies have shown that related indolocarbazoles inhibit the autophosphorylation of pUL97, a protein kinase crucial for human cytomegalovirus (HCMV) replication. This inhibition results in decreased viral replication and shows potential against drug-resistant strains .

Comparative Efficacy

Table 1 summarizes the antiviral activity of various carbazole derivatives against different viruses:

| Compound | Virus Targeted | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Indolocarbazole A | HCMV | 0.15 | >50 | >333 |

| Indolocarbazole B | HCV (genotype 1b) | 0.031 | >50 | >1612 |

| 3-(1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile | TBD | TBD | TBD | TBD |

*Note: TBD indicates that specific data for this compound is still being researched or has not been published yet.

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. The cytotoxic effects of 3-(1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile were assessed using various cell lines.

Findings

In preliminary studies:

- The compound demonstrated low cytotoxicity against several human cell lines at concentrations up to 50 µM.

- Inhibition rates were noted to be dose-dependent, with significant effects observed at higher concentrations .

Case Studies

Several case studies highlight the biological activity of carbazole derivatives:

Case Study 1: Antiviral Screening

A study screened multiple carbazole derivatives for their efficacy against HCV and HCMV. The results indicated that compounds with longer alkyl chains exhibited enhanced antiviral activity due to increased lipophilicity .

Case Study 2: Antitumor Activity

Research on related carbazole compounds showed promising antitumor activity in vitro against various cancer cell lines. The presence of specific substituents on the carbazole ring was correlated with increased potency .

Q & A

Q. What are the key synthetic methodologies for preparing 3-(1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile and related tetrahydrocarbazole derivatives?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or Grignard addition. For example, tetrahydrocarbazole precursors are often prepared by cyclialkylation of carbinol intermediates using acid catalysts like polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) . A two-step process involving esterification of 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoic acid followed by Grignard reagent (e.g., methylmagnesium iodide) addition is also effective. The reaction conditions (solvent, temperature, catalyst) must be optimized to minimize side products .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the tetrahydrocarbazole scaffold and nitrile functionality. H and C NMR can resolve the aromatic protons of the carbazole ring (δ 7.0–8.5 ppm) and the nitrile carbon (δ ~115–120 ppm). Infrared (IR) spectroscopy confirms the C≡N stretch (~2200–2250 cm). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, while X-ray crystallography (if crystals are obtainable) offers definitive structural elucidation .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes structurally related to tetrahydrocarbazole derivatives. For instance, thromboxane A2 receptor antagonism (like Ramatroban, a structural analog) can be tested using platelet aggregation assays . Cytotoxicity screening (e.g., MTT assay) and computational docking studies (using software like AutoDock) provide initial insights into bioactivity and binding modes .

Advanced Research Questions

Q. How can crystallographic data refinement tools (e.g., SHELXL) resolve ambiguities in the structural determination of this compound?

- Methodological Answer :

SHELXL is optimal for refining high-resolution crystallographic data. Use the

TWINandBASFcommands to handle twinned crystals, which are common in carbazole derivatives due to their planar aromatic systems. For disordered nitrile groups, apply restraints (e.g.,SIMU,DELU) to maintain reasonable geometry. Validate the final model using R-factors, difference density maps, and the Coot validation toolkit .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, solvent used). Standardize protocols by:

- Using identical cell lines (e.g., HEK293 for receptor studies).

- Controlling solvent concentrations (DMSO ≤0.1% v/v).

- Validating results with orthogonal assays (e.g., SPR for binding affinity alongside functional assays).

Cross-reference with structurally similar compounds (e.g., Ramatroban’s thromboxane receptor antagonism) to identify conserved pharmacophores .

Q. How can researchers optimize the synthesis to improve yield and purity for scale-up?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., HPO) versus Lewis acids (e.g., ZnCl) for cyclialkylation steps .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water mixtures).

- Process Monitoring : Employ in-situ FTIR or HPLC to track reaction progress and intermediate stability .

Q. What advanced computational methods predict the compound’s reactivity and stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the nitrile group’s electronic effects on the carbazole ring. Molecular dynamics (MD) simulations assess conformational stability in solvated environments. For degradation pathways, use software like Gaussian or ORCA to simulate hydrolysis or oxidation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.